[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVJ16 is a cancer cell migration inhibitor that targets the insulin-like growth factor 2 mRNA binding protein IGF2BP1. It is known for its ability to inhibit the migration of H1299 cells with high endogenous IGF2BP1 expression . AVJ16 interferes with IGF2BP1 binding to target mRNA, thereby regulating gene expression and translation .
Preparation Methods
AVJ16 was discovered through the optimization of a lead compound identified in a high-throughput screen for effective IGF2BP1 inhibitors . The synthetic route involves the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
AVJ16 undergoes various chemical reactions, including:
Oxidation: AVJ16 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within AVJ16, altering its activity.
Substitution: AVJ16 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts
Scientific Research Applications
AVJ16 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IGF2BP1 and its effects on gene expression and translation.
Biology: Employed in cell migration assays to investigate the role of IGF2BP1 in cancer cell migration.
Medicine: Potential therapeutic agent for cancers with high IGF2BP1 expression, as it inhibits tumor growth and metastasis in animal models
Industry: Utilized in the development of new cancer therapies targeting IGF2BP1
Mechanism of Action
AVJ16 exerts its effects by binding to the insulin-like growth factor 2 mRNA binding protein IGF2BP1. This binding interferes with IGF2BP1’s ability to bind target mRNA, thereby regulating gene expression and translation . The molecular targets and pathways involved include the KH34 di-domain interface between the KH3 and KH4 domains of IGF2BP1 .
Comparison with Similar Compounds
AVJ16 is unique in its high specificity and potency as an IGF2BP1 inhibitor. Similar compounds include:
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone |
InChI |
InChI=1S/C28H27N3O4/c32-18-24-15-22-3-1-2-4-25(22)31(24)17-20-5-7-21(8-6-20)28(33)30-13-11-29(12-14-30)23-9-10-26-27(16-23)35-19-34-26/h1-10,15-16,32H,11-14,17-19H2 |
InChI Key |
SBMDRXUGWAAAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C6=CC=CC=C6C=C5CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.